PSA50 Response Rate at Recommended Phase I Dose vs. 177Lu-PSMA-617 (VISION Trial Benchmark)
At the recommended dose for expansion (125 kBq/kg), 225Ac-PSMA-Trillium achieved a PSA50 response rate of 83% and a PSA90 response rate of 67% in the Phase I PAnTHa study [1]. By comparison, the landmark Phase III VISION trial reported a PSA50 response rate of 46% for 177Lu-PSMA-617 plus standard of care, while the TheraP trial reported 66% . This represents a 1.8-fold higher PSA50 rate versus VISION and a 1.26-fold higher rate versus TheraP. Additionally, the overall response rate (RECIST) at the recommended dose was 71% for 225Ac-PSMA-Trillium [1].
| Evidence Dimension | PSA50 response rate |
|---|---|
| Target Compound Data | 83% (125 kBq/kg dose cohort; n≈12–13) |
| Comparator Or Baseline | 177Lu-PSMA-617 (VISION trial): 46%; 177Lu-PSMA-617 (TheraP trial): 66% |
| Quantified Difference | 83% vs. 46% (VISION): 1.8-fold increase; 83% vs. 66% (TheraP): 1.26-fold increase |
| Conditions | Phase I PAnTHa trial (NCT06217822) dose-escalation cohort; mCRPC patients with ≥1 prior ARPI and 1–2 prior taxanes; dose 125 kBq/kg every 6 weeks for up to 4 cycles; Phase III VISION and Phase II TheraP trials in mCRPC. |
Why This Matters
A higher PSA50 response rate at the recommended dose suggests greater biochemical efficacy, which is a key factor for selecting an investigational agent for further clinical development or combination studies.
- [1] Saad F, Hotte SJ, Jayaram A, et al. First-in-human assessment of actinium-225-prostate-specific membrane antigen (225Ac-PSMA)-Trillium (BAY 3563254) in mCRPC: Dose-escalation results of the Phase 1 PAnTHa study. Presented at: ASCO Genitourinary Cancers Symposium; February 26-28, 2026; San Francisco, CA. Abstract 19. Also reported in Urology Times, February 27, 2026. View Source
